molecular formula C13H17BF3NO2 B2691702 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline CAS No. 1259285-61-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline

Cat. No.: B2691702
CAS No.: 1259285-61-4
M. Wt: 287.09
InChI Key: RUAYESOEOHUYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline (CAS: 1259285-61-4) is a boronate ester derivative with the molecular formula C₁₃H₁₇BF₃NO₂ and a molecular weight of 287.09 g/mol . It is synthesized via palladium-catalyzed cross-coupling reactions, typically starting from 3-trifluoromethyl-4-bromoaniline and pinacolborane, albeit with a modest yield of ~20% . The compound is characterized by a pinacol-protected boronate group at the para position and a trifluoromethyl (-CF₃) substituent at the meta position relative to the aniline group. Its primary applications include serving as a key intermediate in pharmaceutical synthesis and polymer chemistry due to its electron-deficient aromatic system, which enhances reactivity in Suzuki-Miyaura couplings .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(18)7-9(10)13(15,16)17/h5-7H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAYESOEOHUYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For example, it has been tested against various cancer cell lines and demonstrated a notable ability to inhibit cell proliferation.
    • Case Study : In vitro studies on MDA-MB-231 triple-negative breast cancer cells revealed an IC50 value of 0.126 µM, indicating high potency against cancer cells while sparing normal cells .
Cell Line IC50 (µM) Effect on Normal Cells
MDA-MB-2310.126Low (19-fold lesser effect)
  • Mechanism of Action : The compound acts as a competitive inhibitor of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. This mechanism underlines its potential as an anticancer agent .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties.

  • Antimicrobial Efficacy : Studies have shown that it exhibits moderate inhibitory effects against several bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus8
Mycobacterium smegmatis6

This data suggests potential applications in treating infections caused by multidrug-resistant bacteria .

Organic Synthesis

The compound is utilized in organic synthesis as a boron source in cross-coupling reactions.

  • Borylation Reactions : It participates in borylation reactions that are essential for forming carbon-boron bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of the compound on various cancer cell lines. The findings indicate that the compound selectively targets cancerous cells while exhibiting minimal toxicity towards normal cells.

Case Study 2: Antimicrobial Activity

In laboratory settings, the compound was tested against multiple bacterial strains to assess its antimicrobial activity. The results showed effective inhibition of growth in multidrug-resistant strains, highlighting its potential as a new antimicrobial agent.

Pharmacokinetics

Pharmacokinetic studies reveal favorable absorption and distribution characteristics:

  • Cmax : 592 ± 62 mg/mL
  • Half-life (t1/2) : >12 hours

These parameters suggest that the compound remains effective over extended periods post-administration .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

The trifluoromethyl and boronate groups' positions significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline 1259285-61-4 Boronate (C4), -CF₃ (C3) C₁₃H₁₇BF₃NO₂ 287.09 Pharmaceuticals, polymers
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)aniline 510771-54-7 Boronate (C4), -CF₃ (C2) C₁₃H₁₇BF₃NO₂ 287.09 Not specified (structural isomer)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline 325142-82-3 Boronate (C3), -CF₃ (C5) C₁₃H₁₇BF₃NO₂ 287.09 High reactivity in meta-substituted couplings
5-(2-Methoxyethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline N/A Boronate (C2), -CF₃ (C4), -OCH₂CH₂OCH₃ (C5) C₁₇H₂₃BF₃NO₄ 379.18 Enhanced solubility for solution-processed electronics

Key Observations :

  • Electron-withdrawing effects : The -CF₃ group at C3 (meta) in the parent compound reduces electron density at the boronate site, facilitating nucleophilic substitution in cross-couplings compared to ortho-substituted analogs .
  • Steric hindrance : Analogs with bulkier substituents (e.g., methoxyethoxy at C5) exhibit lower yields in Suzuki reactions due to steric constraints .

Reactivity in Cross-Coupling Reactions

The parent compound’s reactivity in Suzuki-Miyaura couplings is benchmarked against analogs:

  • Parent compound : Demonstrates moderate reactivity in forming biaryl linkages for conjugated polymers (e.g., PTPACF polymers in solar cells) .
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline : Higher reactivity in meta-selective couplings due to reduced steric hindrance .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline (non-fluorinated analog): Lower electron deficiency results in slower coupling kinetics but higher stability .

Commercial Availability and Pricing

  • Parent compound : Sold by Hepeng Bio (Shanghai) at undisclosed pricing, indicating niche application .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline : Priced at ¥7,000/5g (Kanto Reagents) and $20.30/5g (Thermo Scientific), reflecting broader industrial use .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline (CAS No. 302348-51-2) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a trifluoromethyl group attached to an aniline derivative and a dioxaborolane moiety. The presence of these functional groups is significant for its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₉B₁O₃
Molecular Weight234.10 g/mol
Melting Point77°C
Physical FormCrystalline Powder
Percent Purity≥98.0%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly receptor tyrosine kinases (RTKs). The trifluoromethyl group enhances the compound's binding affinity to these targets, which play crucial roles in cellular signaling pathways involved in proliferation and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Recent studies have shown that compounds with similar structural features exhibit significant inhibitory activity against RTKs such as VEGFR-2 and TIE-2. For instance:

  • IC₅₀ Values : Compounds with trifluoromethyl groups have shown IC₅₀ values ranging from 1.01 nM to 42.76 nM against various RTKs, indicating potent inhibitory effects .

Anti-Angiogenic Properties

The compound has been evaluated for its anti-angiogenic properties in vitro and in vivo:

  • Cell Proliferation Inhibition : It demonstrated moderate to high anti-proliferative activity against human vascular endothelial cells (EA.hy926), with IC₅₀ values ranging from 14.54 μM to 879.73 μM .

Case Study 1: Multi-target Inhibitor Development

A series of studies focused on developing multi-target inhibitors using compounds similar to this compound. The lead compounds exhibited:

  • Potent Inhibition : CDAU-1 and CDAU-2 displayed the highest activity against VEGFR-2 with IC₅₀ values of 16.11 μM and 14.54 μM respectively.
  • Anti-Angiogenesis Potency : These compounds were noted for their ability to inhibit angiogenesis effectively in tissue models .

Case Study 2: Pharmacokinetics and Safety Profile

In pharmacokinetic studies involving similar compounds:

  • Toxicity Assessment : The compounds exhibited acceptable toxicity profiles at high doses (up to 800 mg/kg), indicating potential for therapeutic use without significant adverse effects .

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline, and how is purity ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aniline derivatives. For example:

  • Method A (Patent EP 4,374,877 A2): A mixture of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline, 5-bromo-2-(trifluoromethyl)pyridine, Pd(PPh₃)₄, and K₂CO₃ in toluene/ethanol/water (3:1:2 ratio) is stirred at 110°C under N₂ for 3 hours. Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields the product in 98% purity, confirmed by LCMS ([M+H]⁺ = 307) and HPLC retention time (0.99 min) .
  • Method B (Reverse-phase chromatography): A dioxane-based reaction with Pd(OAc)₂ and a biarylphosphine ligand, followed by C18 column purification (acetonitrile/water), achieves 14% yield but high purity .

Key Quality Control Steps:

  • LCMS/HPLC for molecular weight and retention time validation.
  • Column chromatography to remove Pd residues and unreacted starting materials.

Basic: How is the compound characterized structurally, and what analytical challenges arise?

Primary Techniques:

  • ¹H/¹³C NMR: Signals for the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ ~6.8–7.5 ppm). Overlapping signals (e.g., obscured C-3 in ¹³C NMR) are resolved using HSQC/HMBC experiments .
  • X-ray Crystallography: Confirms boronate geometry and planarity of the aniline moiety (e.g., C–B bond length: ~1.57 Å) .
  • Elemental Analysis: Validates boron content (~3.7% theoretical for C₁₃H₁₇BF₃NO₂).

Challenges:

  • Air sensitivity: Boronate esters hydrolyze in moisture; analysis requires inert handling .
  • Trifluoromethyl group interference: ¹⁹F NMR (δ ~-60 ppm) or IR (C-F stretch ~1120 cm⁻¹) supplements characterization .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

Critical Parameters:

  • Catalyst Selection: Pd(OAc)₂ with biarylphosphine ligands (e.g., XPhos) reduces side reactions (e.g., protodeboronation) vs. Pd(PPh₃)₄ .
  • Solvent Systems: Dioxane/water mixtures enhance solubility of aryl halides, while toluene/ethanol improves thermal stability .
  • Temperature: 110°C balances reaction rate and boronate stability; lower temps (80–90°C) may reduce decomposition .

Case Study:
A 14% yield in a Pd(OAc)₂-mediated coupling was improved to >90% by switching to PdCl₂(dppf) and increasing equivalents of boronate ester (2.5 eq.) .

Advanced: How are competing reaction pathways (e.g., protodeboronation or amine oxidation) mitigated during synthesis?

Strategies:

  • Protodeboronation Prevention: Use degassed solvents and N₂ atmosphere to suppress base-induced cleavage of the B–C bond .
  • Amine Protection: Acetylation of the aniline (e.g., with AcCl/TEA) before borylation avoids oxidation; deprotection post-reaction restores functionality .
  • Additives: K₂CO₃ (vs. stronger bases like NaOH) minimizes boronate degradation .

Example:
In a urea derivative synthesis, triphosgene was used to protect the aniline group, achieving 42% yield without side-product formation .

Advanced: What stability considerations are critical for long-term storage and handling?

  • Moisture Sensitivity: Store under argon at 0–6°C to prevent hydrolysis of the boronate ester .
  • Light Sensitivity: Amber vials mitigate UV-induced decomposition of the trifluoromethyl group.
  • Thermal Stability: Decomposition occurs above 150°C; DSC/TGA analysis is recommended for storage protocol design .

Advanced: How are contradictory spectral data (e.g., ambiguous NMR signals) resolved?

Case Example:
In ¹³C NMR, overlapping signals for C-3 (trifluoromethyl-adjacent carbon) were resolved using 2D NMR (HSQC/HMBC) to assign connectivity. X-ray crystallography confirmed the boronate’s spatial arrangement .

Methodology:

  • Isotopic Labeling: ¹¹B NMR (δ ~30 ppm) distinguishes boronate from impurities.
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate assignments .

Advanced: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Applications:

  • VEGFR-2/TIE-2/EphB4 Inhibitors: The boronate ester acts as a bioisostere for carboxylic acids, enhancing target binding. A urea derivative (1-(4-boronate-phenyl)-3-(3-CF₃-phenyl)urea) showed IC₅₀ = 12 nM against VEGFR-2 .
  • Synthetic Protocol:
    • Coupling with isocyanates or acyl chlorides under Schotten-Baumann conditions.
    • Purification via flash chromatography (EtOAc/hexane) and recrystallization (MeOH/H₂O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.